molecular formula C16H22O6 B12003332 Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 5859-68-7

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester

Cat. No.: B12003332
CAS No.: 5859-68-7
M. Wt: 310.34 g/mol
InChI Key: PXYDKAMFFSSXLQ-UHFFFAOYSA-N
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Description

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester is an organic compound with the molecular formula C16H22O6. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3,5-dimethoxyphenylmethyl group and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a strong acid such as sulfuric acid to produce the diethyl ester. The reaction can be represented as follows:

CH2(COOH)2+2C2H5OHCH2(COOC2H5)2+2H2O\text{CH}_2(\text{COOH})_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2(\text{COOC}_2\text{H}_5)_2 + 2\text{H}_2\text{O} CH2​(COOH)2​+2C2​H5​OH→CH2​(COOC2​H5​)2​+2H2​O

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. It can also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be compared with other similar compounds such as:

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Ethyl acetoacetate: A related compound used in the synthesis of various organic molecules.

This compound is unique due to the presence of the 3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

5859-68-7

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

diethyl 2-[(3,5-dimethoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C16H22O6/c1-5-21-15(17)14(16(18)22-6-2)9-11-7-12(19-3)10-13(8-11)20-4/h7-8,10,14H,5-6,9H2,1-4H3

InChI Key

PXYDKAMFFSSXLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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